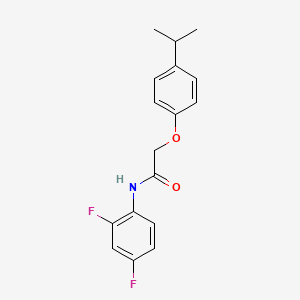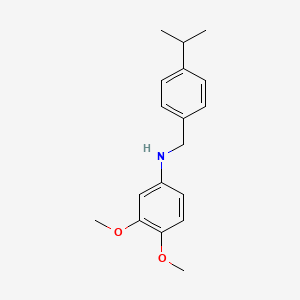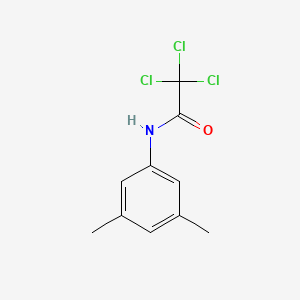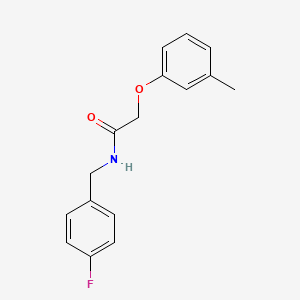![molecular formula C21H19NO2S B5798623 N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5798623.png)
N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide, commonly known as MPTB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. MPTB belongs to the class of benzamide derivatives and is known for its unique chemical structure that gives it distinct biochemical and physiological properties.
作用機序
The mechanism of action of MPTB involves its ability to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. MPTB has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects
MPTB has been shown to have a number of biochemical and physiological effects in various studies. In cancer cells, MPTB has been shown to inhibit the activity of specific enzymes involved in cell growth and proliferation, leading to a decrease in cancer cell viability. In the brain, MPTB has been shown to modulate the activity of specific neurotransmitters, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
実験室実験の利点と制限
MPTB has several advantages for use in laboratory experiments, including its high purity and stability. However, one of the limitations of MPTB is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on MPTB. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the investigation of MPTB's potential therapeutic applications in other fields, such as cardiovascular disease and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of MPTB and its potential side effects.
Conclusion
In conclusion, MPTB is a unique chemical compound that has shown promising results in various fields of scientific research. Its potential therapeutic applications in cancer therapy and neurodegenerative diseases make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of MPTB involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-mercaptotoluene in the presence of a base to yield the desired product, MPTB. The synthesis of MPTB has been optimized to achieve high yields and purity, making it a suitable compound for further scientific research.
科学的研究の応用
MPTB has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the key areas of research has been in the field of cancer therapy, where MPTB has shown promising results in inhibiting the growth of cancer cells. MPTB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-24-19-13-11-18(12-14-19)22-21(23)17-9-7-16(8-10-17)15-25-20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWRHUOHHAMCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-[(phenylsulfanyl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)


![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)




![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-chloro-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5798588.png)

![N-[2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5798606.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5798622.png)